2-Chloro-6-(diethylamino)-4-methylpyridine-3-carbonitrile
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Overview
Description
. Its structure consists of a pyridine ring substituted with chlorine, a diethylamino group, and a cyano (carbonitrile) functional group.
Preparation Methods
Synthetic Routes::
Aldehyde Synthesis:
- Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
2-Chloro-6-(diethylamino)-4-methylpyridine-3-carbonitrile participates in various chemical reactions:
Reductive Amination: Formation of the diethylamino group during synthesis.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: Oxidation of the aldehyde group to a carboxylic acid or other functional groups.
Common reagents include DMF, POCl₃, diethylamine, and reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential pharmacophore for drug design.
Pesticide Development: Due to its structural features.
Fluorescent Probes: Its fluorescence properties make it useful in biological studies.
Coordination Chemistry: As a ligand in metal complexes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, potentially affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
While 2-Chloro-6-(diethylamino)-4-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern, similar compounds include:
- Other pyridine derivatives with varying substituents.
2-Chloro-6-(dimethylamino)nicotinaldehyde: A close structural analogue.
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-6-(diethylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14ClN3/c1-4-15(5-2)10-6-8(3)9(7-13)11(12)14-10/h6H,4-5H2,1-3H3 |
InChI Key |
ATEZNIRMKCWIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=C1)C)C#N)Cl |
Origin of Product |
United States |
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